6-Oxo D-(-)-Norgestrel
Overview
Description
6-Oxo D-(-)-Norgestrel is a synthetic progestogen, a type of hormone that mimics the effects of the natural hormone progesterone. It is a derivative of norgestrel, which is widely used in hormonal contraceptives. The compound is known for its high potency and effectiveness in regulating reproductive functions.
Mechanism of Action
- Xanthine Oxidase (XO) : 6-Oxo D-(-)-Norgestrel primarily targets xanthine oxidase, an enzyme involved in purine metabolism. XO catalyzes the conversion of hypoxanthine to xanthine and further to uric acid. By inhibiting XO, this compound modulates uric acid levels, making it relevant for hyperuricemia-associated diseases .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
It is known that norgestrel, the parent compound, interacts with various enzymes and proteins, including the progesterone and estrogen receptors . The nature of these interactions involves the compound binding to these receptors, thereby influencing their activity
Cellular Effects
Norgestrel has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that norgestrel exerts its effects at the molecular level by binding to progesterone and estrogen receptors, leading to changes in gene expression
Metabolic Pathways
The metabolic pathways involving 6-Oxo D-(-)-Norgestrel are not well-characterized. It is known that norgestrel undergoes extensive metabolism in the liver, involving various enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo D-(-)-Norgestrel typically involves multiple steps, starting from basic steroidal precursors. The process includes oxidation, reduction, and various substitution reactions to introduce the necessary functional groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced purification techniques, such as chromatography and crystallization, are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-Oxo D-(-)-Norgestrel undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The conditions are typically mild to moderate, ensuring the stability of the compound throughout the process.
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound. Each step is carefully monitored to ensure the correct formation of the desired functional groups.
Scientific Research Applications
6-Oxo D-(-)-Norgestrel has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study steroidal synthesis and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Explored for its potential in hormonal therapies and contraceptives.
Industry: Utilized in the production of various pharmaceutical formulations.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other synthetic progestogens like levonorgestrel, norethindrone, and medroxyprogesterone acetate. These compounds share structural similarities and are used for similar therapeutic purposes.
Uniqueness
What sets 6-Oxo D-(-)-Norgestrel apart is its unique oxo group, which enhances its binding affinity and potency. This structural feature makes it more effective in lower doses compared to other progestogens, reducing the risk of side effects and improving patient compliance.
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18,24H,3,5-10,12H2,1H3/t14-,15-,16-,18+,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOBDGUKWSBLIQ-UYNWWRBASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C4CCC(=O)C=C4C(=O)CC3C1CCC2(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C(=O)C[C@H]3[C@@H]1CC[C@]2(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858264 | |
Record name | (8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-8,9,10,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6(2H,7H)-dione (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1175109-63-3 | |
Record name | 13-Ethyl-17-hydroxy-18,19-dinor-17alpha-pregn-4-en-20-yne-3,6-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1175109633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-8,9,10,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6(2H,7H)-dione (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13-ETHYL-17-HYDROXY-18,19-DINOR-17.ALPHA.-PREGN-4-EN-20-YNE-3,6-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD6T9X38NA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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